(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
“(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 127378-28-3 . It has a molecular weight of 267.4 . The IUPAC name for this compound is (5E)-5-[4-(methylsulfanyl)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Reactivity :
- Jensen, Thomsen, and Lawesson (2010) described the synthesis of esters of 2-mercapto-cinnamic acids through the reaction of related compounds, which may have relevance to the synthesis and reactivity of (5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one (Jensen, Thomsen, & Lawesson, 2010).
Antiglioma Activity :
- Da Silva et al. (2016) assessed the antiglioma effect of 1,3-thiazolidin-4-ones, which are structurally related to the compound . They found that these compounds decreased cell viability in glioblastoma multiform cells, indicating potential for cancer treatment (Da Silva et al., 2016).
Antimicrobial Activity :
- Xu, Lin, and Lin (2011) synthesized and characterized a compound structurally similar to this compound, and found it to have good antimicrobial activity against various bacteria (Xu, Lin, & Lin, 2011).
Spectroscopic Analysis and Molecular Docking :
- Venil, Lakshmi, Balachandran, Narayana, and Salian (2021) conducted a detailed analysis using FT-IR and FT-Raman spectroscopy, along with quantum chemical analysis and molecular docking studies on a compound closely related to the one . This study may offer insights into the structural and chemical properties of similar thiazole derivatives (Venil et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIFTQHMDCKSIB-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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